molecular formula C7H5Br2NO B195418 2-Amino-3,5-dibromobenzaldehyde CAS No. 50910-55-9

2-Amino-3,5-dibromobenzaldehyde

Cat. No. B195418
CAS RN: 50910-55-9
M. Wt: 278.93 g/mol
InChI Key: RCPAZWISSAVDEA-UHFFFAOYSA-N
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Description

2-Amino-3,5-dibromobenzaldehyde (2ADB) is a tetradentate ligand that can be used to prepare pharmaceutical preparations . It has been identified as one of the oxidation products of bromhexine .


Synthesis Analysis

The synthesis of 2ADB involves the reduction of o-nitrobenzaldehyde using an iron powder/glacial acetic acid system to obtain o-aminobenzaldehyde. This mixture is then cooled and directly dropped with bromine to obtain 2-amino-3,5-dibromobenzaldehyde .


Molecular Structure Analysis

The molecular formula of 2ADB is C7H5Br2NO, and its molecular weight is 278.93 . More detailed structural information can be obtained from spectral data .


Chemical Reactions Analysis

2ADB has been shown to react with methyl anthranilate in the presence of nitrobenzene and hydrochloric acid, forming x-ray crystal structures .


Physical And Chemical Properties Analysis

2ADB is a solid at 20°C . Its melting point is between 130-135°C . It is also air-sensitive .

Scientific Research Applications

Synthesis Methods

  • Synthesis Approaches : 2-Amino-3,5-dibromobenzaldehyde has been synthesized through various methods. For instance, one method involves a three-step process starting with methyl 2-amino-3,5-dibromobenzoate, leading to 2-amino-3,5-dibromobenzoylhydrazide, and finally oxidizing to 2-Amino-3,5-dibromobenzaldehyde using K3Fe(CN)6 (Xue Hua-yu, 2007). Another method involves reducing o-nitrobenzaldehyde with iron powder, followed by bromination (Feng Dan-q, 2013).

Chemical Synthesis and Applications

  • In Organometallic Complexes : This compound undergoes self-condensation in the presence of anthranilic acid, forming novel ligand systems that interact with tungsten(V) complexes. These complexes show potential in various chemical applications due to their pseudo-octahedral tungsten centers (C. Redshaw, A. P. Wood, M. Elsegood, 2007).

  • In Ligand Formation and Coordination Chemistry : The compound has been used to synthesize Schiff base ligands and metal complexes, highlighting its role in coordination chemistry. These complexes have been characterized by various spectroscopic methods, indicating their potential in material science and catalysis (Khosro Mohammadi, Seyyedeh Sedigheh Azad, Ameneh Amoozegar, 2015).

Biomedical and Pharmaceutical Research

  • In Medicinal Chemistry : 2-Amino-3,5-dibromobenzaldehyde has been used in the synthesis of biologically active compounds, such as Schiff base compounds, with potential applications in medicine due to their bioactivity enhancement upon metal chelation (S. Sumrra et al., 2018).

Safety And Hazards

2ADB causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

2-amino-3,5-dibromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPAZWISSAVDEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198943
Record name 2-Amino-3,5-dibromobenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,5-dibromobenzaldehyde

CAS RN

50910-55-9
Record name 2-Amino-3,5-dibromobenzaldehyde
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Record name 2-Amino-3,5-dibromobenzaldehyde
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Record name 2-Amino-3,5-dibromobenzaldehyde
Source EPA DSSTox
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Record name 2-amino-3,5-dibromobenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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